

Role of bromine nitrate in stratospheric ozone depletion cycles

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Compound Name: Bromine nitrate

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An In-depth Technical Guide on the Core Role of **Bromine Nitrate** in Stratospheric Ozone Depletion Cycles

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

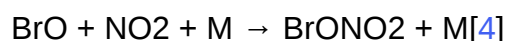
Bromine nitrate (BrONO_2) is a pivotal, albeit transient, molecule in the complex chemical machinery driving stratospheric ozone depletion. While present in minute concentrations, its chemistry significantly amplifies the ozone-destroying potential of bromine, a halogen far more potent than chlorine on a per-atom basis.^[1] This guide elucidates the core mechanisms of BrONO_2 's involvement, detailing its formation, its multiple degradation pathways, and its critical role as a reservoir that modulates the availability of reactive bromine. Through synergistic cycles, particularly its coupling with chlorine chemistry, BrONO_2 is central to the processes that create and sustain the Antarctic ozone hole.^{[2][3]} Understanding its lifecycle is therefore paramount for the accurate modeling and prediction of stratospheric ozone recovery.

The Stratospheric Chemistry of Bromine Nitrate

BrONO_2 's role in the stratosphere is defined by a dynamic equilibrium between its formation, which sequesters reactive species, and its destruction, which releases them. This balance is heavily influenced by sunlight, temperature, and the presence of stratospheric aerosols.

Formation of Bromine Nitrate

The primary pathway for BrONO₂ formation is the termolecular reaction between bromine monoxide (BrO) and nitrogen dioxide (NO₂), with a third body (M), typically N₂ or O₂, stabilizing the newly formed molecule.^[4]



This reaction effectively removes two radical species, BrO and NO₂, from the atmosphere, converting them into a less reactive reservoir species.^{[5][6]} This sequestration is the dominant process at night and in low-sunlight conditions, such as during the polar winter.

Loss and Degradation Pathways

The breakdown of BrONO₂ is critical as it liberates the highly reactive bromine species that drive ozone depletion. The efficiency and speed of these loss processes are what make bromine a more effective ozone-depleting agent than chlorine.^{[7][8]}

- **Photolysis (Daytime Loss):** The principal daytime loss mechanism for BrONO₂ is photolysis by solar ultraviolet radiation.^[4] This process is approximately twenty times faster than the photolysis of its chlorine analogue, chlorine nitrate (ClONO₂), ensuring that reactive bromine is rapidly regenerated in the presence of sunlight.^{[8][9]} Photolysis proceeds via two main channels:
 - $\text{BrONO}_2 + h\nu \rightarrow \text{Br} + \text{NO}_3$ (Quantum yield ≈ 0.85)^{[4][9]}
 - $\text{BrONO}_2 + h\nu \rightarrow \text{BrO} + \text{NO}_2$ (Quantum yield ≈ 0.15)^{[4][9]}
- **Reaction with Atomic Oxygen (Daytime Loss):** BrONO₂ can also be destroyed through reaction with atomic oxygen (O(3P)), which is present during the day. This reaction regenerates the BrO radical.^{[4][10]}
 - $\text{BrONO}_2 + \text{O}(3\text{P}) \rightarrow \text{BrO} + \text{NO}_3$ ^[4]
- **Heterogeneous Reactions (Polar Winter/Spring):** On the surfaces of polar stratospheric clouds (PSCs) and sulfate aerosols, BrONO₂ undergoes rapid heterogeneous reactions.^{[3][11]} These reactions are crucial for converting bromine from its reservoir form to highly reactive species, especially in the cold, dark conditions of the polar vortex.^[2]

- Hydrolysis: $\text{BrONO}_2 + \text{H}_2\text{O}$ (on aerosol surface) $\rightarrow \text{HOBr} + \text{HNO}_3$ [\[4\]](#)[\[11\]](#)
- Reaction with HCl: $\text{BrONO}_2 + \text{HCl}$ (on aerosol surface) $\rightarrow \text{BrCl} + \text{HNO}_3$ [\[4\]](#)

The products of these heterogeneous reactions, hypobromous acid (HOBr) and bromine chloride (BrCl), are themselves readily photolyzed by returning sunlight in the spring, releasing atomic bromine and chlorine and initiating rapid ozone loss.[\[3\]](#)

BrONO₂ in Catalytic Ozone Depletion Cycles

BrONO₂'s significance lies in its modulation of catalytic cycles that destroy ozone. It acts as a temporary "brake" on ozone depletion by sequestering BrO, but its subsequent breakdown provides the fuel for some of the most efficient ozone-destroying reactions.

Reservoir and Null Cycle Dynamics

The formation of BrONO₂ and its subsequent photolysis back to BrO + NO₂ can constitute a null cycle, where there is no net destruction of ozone.[\[12\]](#) However, this cycle is easily broken. When BrONO₂ is photolyzed to Br + NO₃ or undergoes heterogeneous reactions, it initiates pathways that lead to net ozone loss.[\[13\]](#)

The Synergistic BrO + ClO Cycle

One of the most critical roles of bromine chemistry in the stratosphere is its synergistic interaction with chlorine.[\[3\]](#)[\[14\]](#) The breakdown of BrONO₂ releases BrO, which can react with chlorine monoxide (ClO). This reaction is a cornerstone of ozone depletion in the Antarctic, responsible for a significant fraction of ozone loss.[\[3\]](#)[\[15\]](#)

Catalytic Cycle 3: BrO-ClO Coupling

- $\text{BrO} + \text{ClO} \rightarrow \text{Br} + \text{Cl} + \text{O}_2$
- $\text{Br} + \text{O}_3 \rightarrow \text{BrO} + \text{O}_2$
- $\text{Cl} + \text{O}_3 \rightarrow \text{ClO} + \text{O}_2$ Net Reaction: $2\text{O}_3 \rightarrow 3\text{O}_2$

This cycle is highly efficient in the polar spring when heterogeneous reactions on PSCs (involving both BrONO₂ and chlorine reservoirs like ClONO₂ and HCl) lead to elevated

concentrations of ClO and BrO.[3]

Quantitative Data

The following tables summarize key quantitative data related to the atmospheric chemistry of **bromine nitrate**.

Table 1: Key Gas-Phase Reactions and Rate Coefficients

Reaction	Rate Coefficient (k)	Temperature Dependence	Notes
Formation			
$\text{BrO} + \text{NO}_2 + \text{M} \rightarrow \text{BrONO}_2 + \text{M}$	Varies with pressure and temperature	Negative	The primary formation pathway.[4]
Loss Reactions			
$\text{BrONO}_2 + h\nu \rightarrow \text{Products}$	J-value dependent on actinic flux, cross-sections, and quantum yields	-	Main daytime loss; ~20x faster than for ClONO2.[8][9]
$\text{BrONO}_2 + \text{O}(3\text{P}) \rightarrow \text{BrO} + \text{NO}_3$	$k = 1.91 \times 10^{-11} \exp(215/T) \text{ cm}^3 \text{ molecule}^{-1} \text{ s}^{-1}$	Negative	An important loss process above ~25 km.[10]
$\text{BrONO}_2 + \text{Br} \rightarrow \text{Br}_2 + \text{NO}_3$	$k = 1.78 \times 10^{-11} \exp(365/T) \text{ cm}^3 \text{ molecule}^{-1} \text{ s}^{-1}$	Negative	Contributes to BrOx partitioning.[10]

| $\text{BrONO}_2 + \text{Cl} \rightarrow \text{BrCl} + \text{NO}_3$ | $k = 6.28 \times 10^{-11} \exp(215/T) \text{ cm}^3 \text{ molecule}^{-1} \text{ s}^{-1}$ | Negative | Links bromine and chlorine chemistry.[10] |

Table 2: Key Heterogeneous Reactions on PSCs/Aerosols

Reaction	Uptake Coefficient (γ)	Surface Type	Products	Significance
$\text{BrONO}_2 + \text{H}_2\text{O} \rightarrow \text{HOBr} + \text{HNO}_3$	> 0.1	Sulfate Aerosols, PSCs	HOBr, HNO ₃	Activates bromine, sequesters nitrogen.[4][16]

| $\text{BrONO}_2 + \text{HCl} \rightarrow \text{BrCl} + \text{HNO}_3$ | > 0.1 | Sulfate Aerosols, PSCs | BrCl, HNO₃ | Activates both bromine and chlorine.[4] |

Table 3: Atmospheric Properties and Abundances

Parameter	Value	Altitude/Region	Reference
Volume Mixing Ratio	Up to 25 pptv (night)	Stratosphere	[7][17]
	< 10 pptv (day)	Stratosphere	[7]
Total Stratospheric Bromine (Bry)	$\sim 21.2 \pm 1.4$ pptv	Mid-latitudes	[4]
Photolysis Lifetime	~ 1 hour	Mid-latitude, 20 km, noon	[8] (Qualitative comparison)

| Ozone Depletion Potential (ODP) of Brominated Substances | 5 - 15 (Typical Range) | - [[18] |

Experimental Protocols

Our understanding of BrONO₂ chemistry is built upon a combination of satellite-based remote sensing and laboratory kinetic studies.

Remote Sensing of BrONO₂: The MIPAS Instrument

The first direct measurements of stratospheric BrONO₂ were achieved using the Michelson Interferometer for Passive Atmospheric Sounding (MIPAS) on the Envisat satellite.[7][19]

- **Methodology:** MIPAS is an infrared spectrometer that measures thermal emissions from the Earth's atmospheric limb. As the satellite orbits, it scans the atmosphere at different tangent altitudes, collecting high-resolution infrared spectra.
- **Detection:** BrONO₂ has a weak but distinct spectral signature in the mid-infrared region. Detecting this signal requires averaging a large number of spectra to improve the signal-to-noise ratio.
- **Data Retrieval:** Vertical profiles of BrONO₂ volume mixing ratios are derived from these spectra using a complex inversion algorithm. The process involves:
 - Collecting raw interferograms from the satellite.
 - Transforming them into calibrated, geolocated spectra.
 - Using a forward model to simulate spectra based on an initial guess of the atmospheric state (temperature, pressure, and gas concentrations).
 - Comparing the simulated spectrum to the measured spectrum.
 - Iteratively adjusting the atmospheric state variables, including the BrONO₂ profile, until the simulated and measured spectra match within a specified tolerance. This "retrieval" process yields the vertical distribution of the gas.^[4]

Laboratory Kinetics: Laser Flash Photolysis-Resonance Fluorescence (LFP-RF)

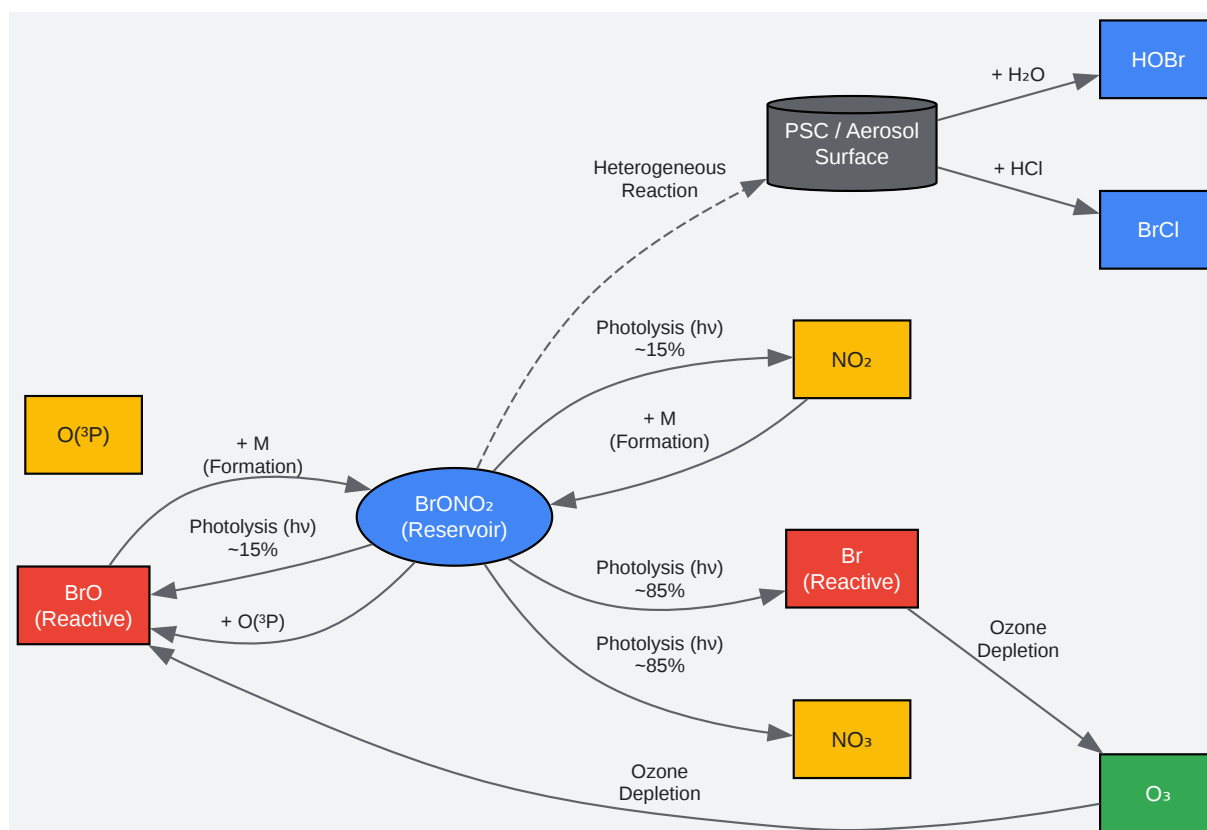
The rate coefficients for gas-phase reactions involving BrONO₂ are determined in the laboratory using techniques such as LFP-RF.^[10]

- **Methodology:** This is a pump-probe technique used to study the kinetics of radical reactions.
 - **Reactant Generation (Pump):** A precursor molecule is photolyzed by a powerful, pulsed laser flash (the "pump" beam) to create a specific radical reactant (e.g., O(3P), Cl, or Br atoms).

- Reaction: The newly formed radicals are allowed to react with a known concentration of BrONO₂ in a temperature- and pressure-controlled reaction cell.
- Detection (Probe): The concentration of the radical species is monitored over time using resonance fluorescence. A light source (e.g., a resonance lamp) emits radiation at a wavelength that the radical specifically absorbs and then re-emits (fluoresces). The intensity of this fluorescence is proportional to the radical's concentration.
- Kinetic Analysis: By measuring the decay rate of the fluorescence signal in the presence of BrONO₂, a pseudo-first-order rate constant is determined. By varying the concentration of BrONO₂, the second-order rate coefficient for the reaction can be calculated.^[10]

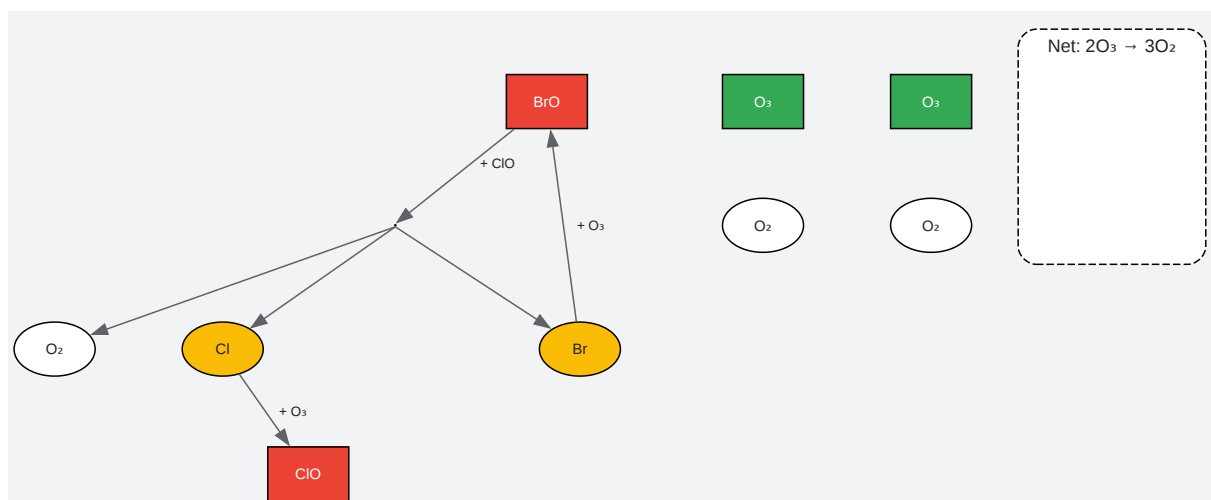
Visualizations of Key Pathways

The following diagrams illustrate the central chemical pathways involving **bromine nitrate**.



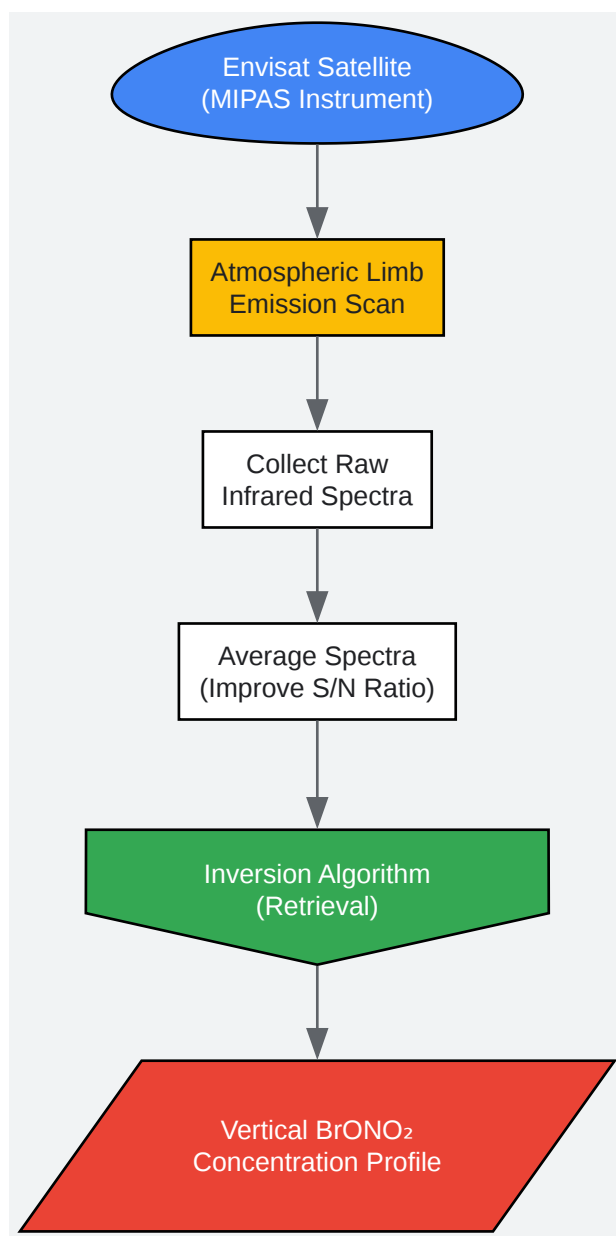
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Caption: Formation and loss pathways of stratospheric **bromine nitrate** (BrONO₂).



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Caption: The synergistic BrO-ClO catalytic cycle for ozone destruction.



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Caption: Experimental workflow for MIPAS satellite data retrieval of BrONO₂.

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